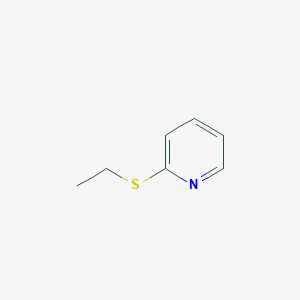

Pyridine, 2-(ethylthio)-

Descripción general

Descripción

KCA 098, también conocido como 3,9-bis(N,N-dimetilcarbamoyloxilo)-5H-benzofuro[3,2-c]quinolin-6-ona, es un derivado de la benzofuroquinolina. Este compuesto ha despertado un interés significativo debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de la osteoporosis. KCA 098 exhibe propiedades únicas que lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KCA 098 involucra varios pasos clave. La ciclización inicial de la m-anisidina con éster dietílico del ácido 2,4-dimetoxiphenylmalónico en éter difenílico en reflujo produce 3-(2,4-dimetoxiphenyl)-4-hidroxi-7-metoxiquinolin-2-(1H)-ona. Este intermedio se somete a un segundo proceso de ciclización en ácido bromhídrico acuoso al 47% en reflujo, produciendo 3,9-dihidroxi-benzofuro[3,2-c]quinolin-6-(5H)-ona. Finalmente, la esterificación con cloruro de N,N-dimetilcarbamilo en presencia de trietilamina y dimetilaminopiridina en dimetilformamida da como resultado la formación de KCA 098 .

Métodos de producción industrial

La producción industrial de KCA 098 puede implicar la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Técnicas como la cogrinding con polímeros solubles en agua como la hidroxipropilcelulosa o la polivinilpirrolidona pueden mejorar la tasa de disolución y la biodisponibilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

KCA 098 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en KCA 098.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el compuesto, alterando sus propiedades.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran KCA 098 incluyen ácido bromhídrico, cloruro de N,N-dimetilcarbamilo, trietilamina y dimetilaminopiridina. Las condiciones de reacción como el reflujo y el uso de solventes específicos como la dimetilformamida son cruciales para la síntesis y modificación exitosa del compuesto .

Principales productos formados

Los principales productos formados a partir de las reacciones de KCA 098 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la esterificación con cloruro de N,N-dimetilcarbamilo da como resultado la formación del compuesto final KCA 098 .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Pyridine derivatives, including pyridine, 2-(ethylthio)-, have been extensively studied for their biological activities. Notable applications include:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, compounds related to pyridine, 2-(ethylthio)- have shown efficacy against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Various studies highlight the potential of pyridine derivatives in cancer treatment. They have been found to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Pyridine compounds are being explored for their ability to modulate inflammatory pathways. They act as inhibitors of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Indian Journal of Pharmaceutical Sciences reviewed the antibacterial activities of pyridine derivatives. It was found that certain modifications to the pyridine structure enhanced its solubility and activity against resistant bacterial strains .

Industrial Applications

Beyond pharmaceuticals, pyridine, 2-(ethylthio)- finds utility in various industrial processes:

- Synthesis of Agrochemicals : The compound serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing agrochemicals with targeted actions.

- Material Science : Pyridine derivatives are used in the production of polymers and coatings. Their chemical stability and reactivity allow them to be incorporated into materials that require specific properties such as durability and resistance to environmental factors .

Research and Development

Ongoing research is focused on synthesizing new derivatives of pyridine, 2-(ethylthio)- with enhanced properties:

- Novel Synthesis Techniques : Recent advancements include catalytic processes that improve yield and purity when synthesizing pyridine derivatives. These methods facilitate the production of compounds with specific functional groups tailored for desired applications .

- Functionalization Studies : Researchers are exploring various functionalization strategies to enhance the biological activity of pyridine derivatives. This includes modifying side chains to improve solubility or targeting specific biological pathways .

Table 1: Biological Activities of Pyridine Derivatives

Table 2: Industrial Applications

| Application Type | Description | Reference |

|---|---|---|

| Agrochemicals | Intermediate for pesticide synthesis | |

| Material Science | Used in polymer production |

Mecanismo De Acción

KCA 098 ejerce sus efectos al inhibir la resorción ósea y estimular la formación ósea. El compuesto interactúa con los factores de resorción ósea, lo que lleva a una disminución en la degradación ósea. Además, KCA 098 promueve la actividad de los osteoblastos, que son responsables de la formación ósea. Esta acción dual lo convierte en un candidato prometedor para el tratamiento de la osteoporosis y otras afecciones relacionadas con los huesos .

Comparación Con Compuestos Similares

Compuestos similares

Ipriflavona: Una isoflavona sintética utilizada clínicamente para el tratamiento de la osteoporosis.

Coumestrol: Un fitoestrógeno débil de origen natural con efectos similares en el metabolismo óseo.

Singularidad de KCA 098

KCA 098 es único en su potente acción dual de inhibir la resorción ósea y estimular la formación ósea. Su eficacia a concentraciones más bajas en comparación con compuestos similares como la ipriflavona destaca su potencial como un agente terapéutico más eficiente .

Actividad Biológica

Pyridine, 2-(ethylthio)- is a compound that has garnered attention for its diverse biological activities. As a derivative of pyridine, it shares the pharmacological properties typical of this heterocyclic class, which is known for its role in medicinal chemistry. This article explores the biological activity of Pyridine, 2-(ethylthio)-, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

Pyridine, 2-(ethylthio)- (C₇H₉NS) features an ethylthio group attached to the second position of the pyridine ring. This structural modification can significantly influence its biological properties. The nitrogen atom in the pyridine ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its interaction with biological targets .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. For instance:

- Mechanism of Action : Pyridine compounds often exhibit their antimicrobial effects by disrupting bacterial cell walls or interfering with metabolic pathways .

- Research Findings : A study demonstrated that certain pyridine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 55-56 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyridine, 2-(ethylthio)- | S. aureus | 56 |

| Pyridine, 2-(ethylthio)- | E. coli | 55 |

Anticancer Properties

Pyridine derivatives have been extensively investigated for their anticancer properties. The following points summarize key findings:

- Cell Lines Tested : Research has shown that compounds derived from pyridine exhibit antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) .

- Case Study : A recent study synthesized new thienopyridine derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that specific derivatives had strong antiproliferative effects, particularly against HepG-2 and MCF-7 cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Thienopyridine Derivative | HCT-116 | 12 |

| Thienopyridine Derivative | HepG-2 | 9 |

| Thienopyridine Derivative | MCF-7 | 10 |

The biological activity of Pyridine, 2-(ethylthio)- is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyridines can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

- Targeting Kinases : Some pyridine derivatives have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer signaling pathways .

Propiedades

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?

A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.